molecular formula C16H27N3O5 B13900182 methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate

methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate

Cat. No.: B13900182
M. Wt: 341.40 g/mol
InChI Key: UKRIZEJDRITPFH-QJPTWQEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protected amino group. This compound is notable for its unique structure, which includes a pyrrolo[1,2-a][1,5]diazocine ring system. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate typically involves multiple steps:

    Formation of the Pyrrolo[1,2-a][1,5]diazocine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the core ring structure.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ester functional groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique ring structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound is used to study enzyme interactions and protein folding due to its ability to form stable complexes with proteins.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc group protects the amine, allowing the compound to interact selectively with its targets. Upon deprotection, the free amine can form hydrogen bonds and ionic interactions, modulating the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl (5R,8R,10aS)-5-amino-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate: Lacks the Boc protection, making it more reactive.

    Methyl (5R,8R,10aS)-5-(acetylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate: Features an acetyl group instead of a Boc group, altering its reactivity and stability.

Uniqueness

The presence of the Boc group in methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate provides enhanced stability and selectivity in reactions, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C16H27N3O5

Molecular Weight

341.40 g/mol

IUPAC Name

methyl (5R,8R,10aS)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate

InChI

InChI=1S/C16H27N3O5/c1-16(2,3)24-15(22)18-11-9-17-8-7-10-5-6-12(14(21)23-4)19(10)13(11)20/h10-12,17H,5-9H2,1-4H3,(H,18,22)/t10-,11+,12+/m0/s1

InChI Key

UKRIZEJDRITPFH-QJPTWQEYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]2CC[C@@H](N2C1=O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC2CCC(N2C1=O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.